

Synthesis and Characterization of 3-Bromo-5-phenoxy pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-phenoxy pyridine

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This document provides a comprehensive technical guide on the synthesis and characterization of **3-Bromo-5-phenoxy pyridine**, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide outlines a robust synthetic protocol based on the Ullmann condensation, details expected characterization data, and provides standardized experimental procedures.

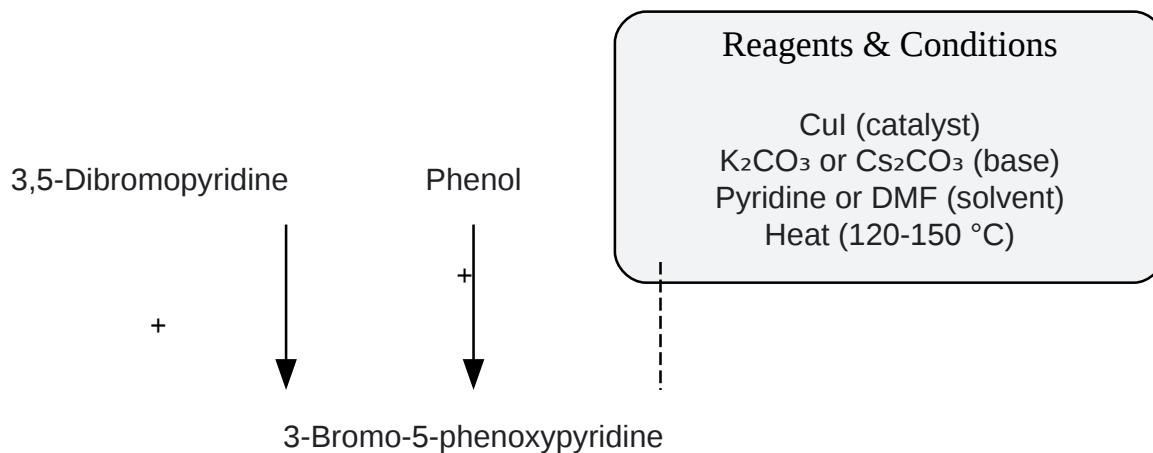
Introduction

3-Bromo-5-phenoxy pyridine is a substituted pyridine derivative featuring both a bromine atom and a phenoxy group. This unique combination of functional groups makes it a versatile intermediate for further chemical modifications. The bromine atom is amenable to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The phenoxy moiety influences the electronic properties and steric profile of the molecule, which can be crucial for tuning the biological activity or material properties of its derivatives.

Synthesis Pathway: Ullmann Condensation

The synthesis of **3-Bromo-5-phenoxy pyridine** can be effectively achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this proposed route, 3,5-dibromopyridine is reacted with phenol in the

presence of a copper(I) iodide catalyst and a suitable base. The reaction selectively substitutes one of the bromine atoms due to the stoichiometry of the reactants.



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Caption: Proposed Ullmann condensation pathway for the synthesis of **3-Bromo-5-phenoxy pyridine**.

Summary of Reaction Parameters

The successful execution of the Ullmann condensation is dependent on the careful selection of the catalyst, base, and solvent. The following table summarizes the key parameters for this transformation.

Parameter	Component / Condition	Role / Purpose
Aryl Halide	3,5-Dibromopyridine	Pyridine core and bromine leaving group source
Nucleophile	Phenol	Source of the phenoxy group
Catalyst	Copper(I) Iodide (CuI)	Facilitates the C-O bond formation
Base	Potassium Carbonate (K ₂ CO ₃)	Deprotonates phenol to form the active nucleophile
Solvent	Pyridine or DMF	High-boiling polar aprotic solvent to dissolve reactants
Temperature	120 - 150 °C	Provides activation energy for the reaction
Atmosphere	Inert (Nitrogen or Argon)	Prevents oxidation of the copper catalyst

Experimental Protocols

Synthesis of 3-Bromo-5-phenoxy pyridine

- Reaction Setup:** To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Solvent Addition:** Evacuate the flask and backfill with an inert gas (e.g., Argon). Add anhydrous pyridine or DMF via syringe.
- Reaction:** Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Workup:** After cooling to room temperature, filter the mixture through a pad of Celite to remove the inorganic salts, washing with ethyl acetate.

- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield **3-Bromo-5-phenoxy pyridine** as a pure compound.

Characterization Protocols

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** Dissolve 10-15 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - **^1H NMR:** Acquire the spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS (δ 0.00).
 - **^{13}C NMR:** Acquire the spectrum on a 100 MHz spectrometer. Chemical shifts are reported in ppm relative to CDCl_3 (δ 77.16).
- **Mass Spectrometry (MS):**
 - **Sample Introduction:** Introduce a dilute solution of the sample in methanol or acetonitrile into an ESI-MS or use GC-MS for analysis.
 - **Analysis:** Acquire the spectrum in positive ion mode. The presence of bromine should result in a characteristic M^+ and $\text{M}+2$ isotopic pattern.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:**
 - **Sample Preparation:** Place a small amount of the liquid sample between two KBr plates or use an ATR accessory.
 - **Analysis:** Record the spectrum from 4000 to 400 cm^{-1} .

Characterization Data

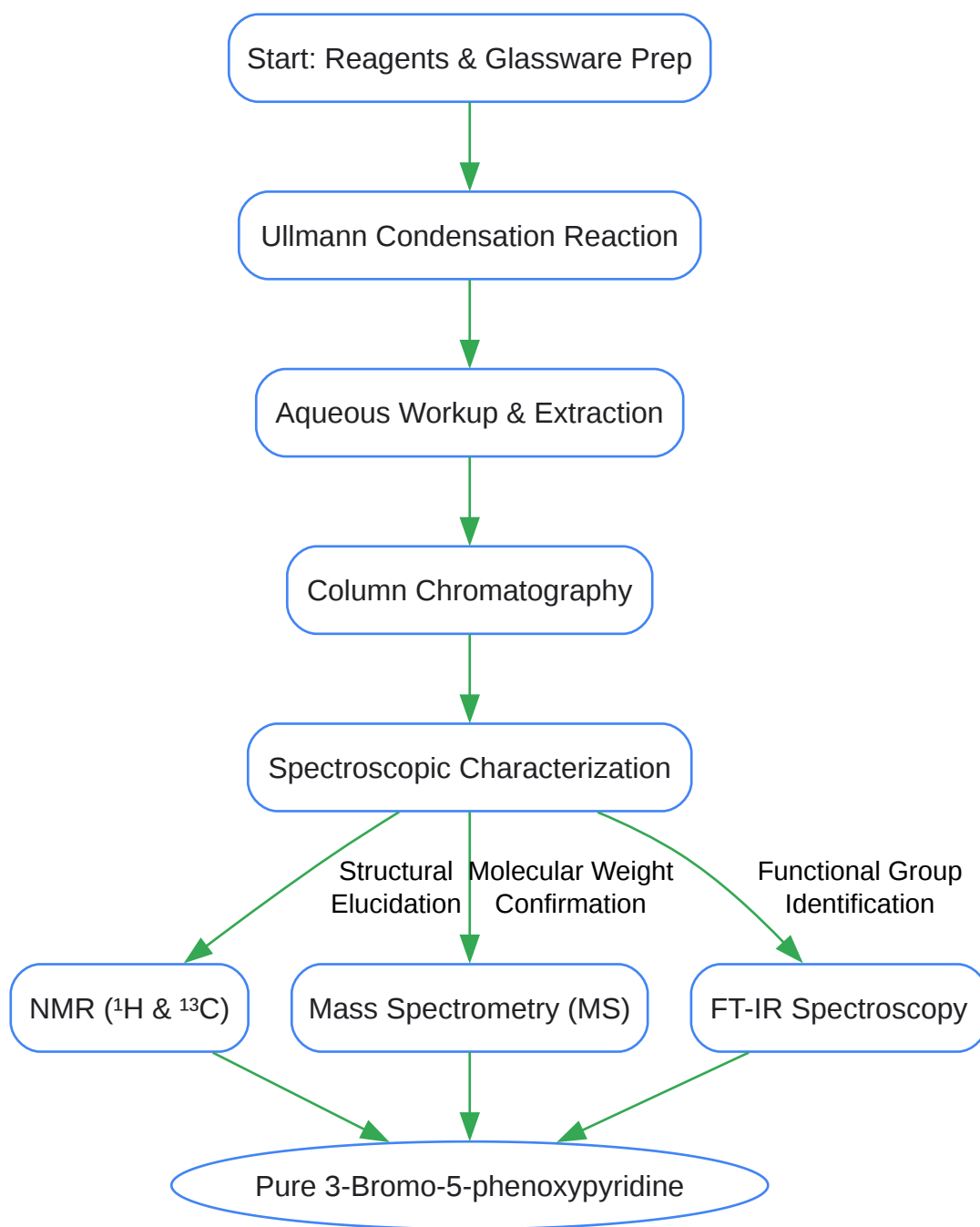
The following table summarizes the expected and reported physical and spectroscopic data for **3-Bromo-5-phenoxypyridine**.

Property / Technique	Data
Molecular Formula	C ₁₁ H ₈ BrNO
Molecular Weight	250.09 g/mol
Appearance	Liquid or low-melting solid
Boiling Point	311.6 °C at 760 mmHg[1]
¹ H NMR (CDCl ₃)	Expected: δ 8.3-8.5 (m, 2H, pyridine H2, H6), 7.5-7.7 (m, 1H, pyridine H4), 7.3-7.5 (m, 2H, phenoxy H-para/meta), 7.1-7.3 (m, 1H, phenoxy H-ortho), 7.0-7.1 (m, 2H, phenoxy H-ortho/meta) ppm.
¹³ C NMR (CDCl ₃)	Expected: δ 155-160 (C-O), 145-150 (C-N), 140-145 (C-N), 130-135 (phenoxy C-para), 125-130 (phenoxy C-meta), 120-125 (phenoxy C-ortho), 118-122 (C-Br), 115-120 (pyridine C-H) ppm.
Mass Spec. (EI)	Expected: m/z 249/251 ([M] ⁺ , Br isotopes), 170 ([M-Br] ⁺), 142 ([M-Br-CO] ⁺), 77 ([C ₆ H ₅] ⁺).
FT-IR (neat)	Expected: 3100-3000 cm ⁻¹ (Ar C-H str.), 1580-1560 cm ⁻¹ (C=C/C=N str.), 1250-1200 cm ⁻¹ (Ar C-O-C asym. str.), 1050-1000 cm ⁻¹ (Ar C-O-C sym. str.), 600-500 cm ⁻¹ (C-Br str.).[2][3]

Note: NMR data is predicted based on analysis of similar structures, such as 3-bromo-5-methoxypyridine and other phenoxy pyridines, as specific literature data was not available.[4]

Overall Experimental Workflow

The logical flow from synthesis to final characterization is crucial for obtaining and verifying the target compound.



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Caption: Logical workflow for the synthesis and characterization of **3-Bromo-5-phenoxy pyridine**.

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